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Compound of Interest

Compound Name: 5-Phenylpiperidin-2-one

Cat. No.: B2362437

Introduction

5-Phenylpiperidin-2-one, a derivative of the piperidinone heterocyclic scaffold, presents
significant interest to researchers in medicinal chemistry and drug development. The
incorporation of a phenyl group into the piperidin-2-one core can profoundly influence its
physicochemical properties, metabolic stability, and biological activity. A thorough
understanding of its structural and electronic characteristics is paramount for its application in
rational drug design and development. This technical guide provides a comprehensive
overview of the key spectroscopic data for 5-Phenylpiperidin-2-one, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is
intended for researchers, scientists, and drug development professionals, offering field-proven
insights into the interpretation of its spectral data. While a complete set of experimentally-
derived spectra for this specific isomer is not readily available in public databases, this guide
will leverage data from closely related analogs and foundational spectroscopic principles to
provide a robust predictive analysis.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.

Caption: Molecular structure of 5-Phenylpiperidin-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenylpiperidin-2-one in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
IH NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the residual solvent peak or an internal standard (e.g., TMS).

'H NMR Spectral Data (Predicted)

The predicted *H NMR spectrum of 5-Phenylpiperidin-2-one in CDCl;s is detailed below.

Chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and

the anisotropic effects of the phenyl ring.
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Predicted Coupling
Proton : . C -
_ Chemical Shift Multiplicity Constants (J, Integration
Assignment
(6, ppm) Hz)
H-N 6.0-7.5 broad singlet - 1H
Aromatic (ortho) 7.30 - 7.40 multiplet - 2H
Aromatic (meta, )
7.15-7.28 multiplet - 3H
para)
H-3 (axial & )
) 2.30-2.50 multiplet - 2H
equatorial)
H-4 (axial & _
) 1.80 - 2.00 multiplet - 2H
equatorial)
H-5 (axial) 3.00 - 3.20 multiplet - 1H
H-6 (axial & )
) 3.30 - 3.50 multiplet - 2H
equatorial)

Expertise & Experience Insight: The broadness of the N-H proton signal is a characteristic

feature, often due to quadrupole broadening from the nitrogen atom and potential hydrogen

bonding. The diastereotopic nature of the methylene protons at positions 3, 4, and 6 will likely

result in complex multiplets, even at high field strengths. 2D NMR techniques such as COSY

and HSQC would be invaluable for unambiguous assignment.

3C NMR Spectral Data (Predicted)

The predicted 3C NMR spectrum in CDCls will show distinct signals for the carbonyl carbon,

the aromatic carbons, and the aliphatic carbons of the piperidinone ring.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (C-2) 170 - 175

Aromatic (quaternary) 140 - 145

Aromatic (CH) 126 - 130

C-3 30-35

C-4 25-30

C-5 40 - 45

C-6 45 - 50

Trustworthiness Insight: The chemical shift of the carbonyl carbon is a key diagnostic peak and
is expected in the downfield region typical for amides. The specific chemical shifts of the
piperidinone ring carbons are sensitive to the conformation of the ring, which is influenced by
the steric bulk of the phenyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid/Liquid (ATR): Place a small amount of the sample directly onto the diamond crystal
of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~2.
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o Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Key IR Absorption Bands (Predicted)

The IR spectrum of 5-Phenylpiperidin-2-one is expected to show characteristic absorptions
for the N-H, C=0, C-H, and aromatic C=C bonds.

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

N-H Stretch 3200 - 3400 Medium, broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

C=0 Stretch (Amide I) 1640 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Authoritative Grounding: The position of the amide C=0 stretch is a strong indicator of the ring
size and any conjugation effects. For a six-membered lactam, this band is typically observed in
the 1640-1680 cm~1 region.[1][2][3] Aromatic C-H stretching vibrations appear at wavenumbers
just above 3000 cm™1, distinguishing them from aliphatic C-H stretches which are found just
below 3000 cm~1.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and provides extensive fragmentation, while Electrospray lonization (ESI) is typical
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for LC-MS and often yields a prominent molecular ion.

o Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

o Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectrum of 5-Phenylpiperidin-2-one (Molecular Weight: 175.23 g/mol )
is expected to show the following key features:

m/z Predicted Fragment Interpretation
175 [M]* Molecular lon
174 [M-H]* Loss of a hydrogen radical
Retro-Diels-Alder type
117 [M - C2H4O]* _
fragmentation
Loss of the piperidinone ring
104 [CsHs]*
fragment
Tropylium ion (rearrangement
91 [C7H]* Py ( 9
from benzyl fragment)
77 [CeHs]* Phenyl cation

Expertise & Experience Insight: In EI-MS, the molecular ion peak is expected to be reasonably
intense. The fragmentation pattern will likely be dominated by cleavages alpha to the carbonyl
group and the phenyl ring, as well as characteristic losses from the piperidinone ring. The
formation of the tropylium ion (m/z 91) is a common rearrangement for compounds containing a

benzyl moiety.[5][6]
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[M-C2H4O]*
- C2H4O m/z 117
- C3HsNO
[CsHs]* -CH
m/z 104

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 5-Phenylpiperidin-2-one in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, are grounded in well-
established principles and comparison with closely related molecules. This information provides
a solid foundation for the identification and characterization of 5-Phenylpiperidin-2-one. For
definitive structural confirmation, it is imperative to acquire experimental spectra and perform a
full analysis, including 2D NMR experiments, to unambiguously assign all signals. This guide
serves as a valuable resource for researchers embarking on studies involving this and similar
piperidinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Phenylpiperidin-2-
one: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2362437#spectroscopic-data-of-5-phenylpiperidin-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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